
Quetiapine D4 fumarate
Descripción general
Descripción
La Quetiapina-d8 (fumarato) es una forma deuterada de la quetiapina fumarato, un medicamento antipsicótico atípico utilizado principalmente para el tratamiento de la esquizofrenia, el trastorno bipolar y el trastorno depresivo mayor. La forma deuterada, Quetiapina-d8, se utiliza a menudo como estándar interno en química analítica para cuantificar los niveles de quetiapina en diversas muestras debido a su estabilidad y similitud con el compuesto no deuterado .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la quetiapina-d8 (fumarato) implica la incorporación de átomos de deuterio en la molécula de quetiapina. El proceso normalmente comienza con la síntesis de intermediarios deuterados, que luego se utilizan para construir la molécula final de quetiapina-d8. Un intermediario clave en el proceso es la 11-clorodibenzo[b,f][1,4]tiazepina, que se hace reaccionar con piperazina en presencia de un disolvente aprótico polar para formar la estructura de la quetiapina .
Métodos de producción industrial
La producción industrial de la quetiapina-d8 (fumarato) sigue rutas sintéticas similares pero a mayor escala. El proceso implica estrictas medidas de control de calidad para garantizar la pureza y la consistencia del producto final. El uso de técnicas avanzadas como la cromatografía líquida de alto rendimiento (HPLC) y la espectrometría de masas (MS) es común para monitorizar la síntesis y confirmar la incorporación de átomos de deuterio .
Análisis De Reacciones Químicas
Tipos de reacciones
La quetiapina-d8 (fumarato) experimenta diversas reacciones químicas, que incluyen:
Oxidación: La quetiapina puede oxidarse para formar quetiapina N-óxido.
Reducción: Las reacciones de reducción pueden convertir la quetiapina N-óxido de nuevo en quetiapina.
Sustitución: La halogenación y otras reacciones de sustitución pueden modificar la estructura de la quetiapina.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes en condiciones controladas.
Reducción: Agentes reductores como el borohidruro de sodio.
Sustitución: Agentes halogenantes como el cloro o el bromo en presencia de un catalizador.
Productos principales
Oxidación: Quetiapina N-óxido.
Reducción: Quetiapina.
Sustitución: Derivados halogenados de la quetiapina.
Aplicaciones Científicas De Investigación
Indications and Approved Uses
Quetiapine D4 fumarate is FDA-approved for the following indications:
- Schizophrenia : Effective in managing both positive and negative symptoms.
- Bipolar Disorder : Used for acute manic episodes and as a maintenance treatment.
- Major Depressive Disorder : Often used as an adjunct therapy alongside other antidepressants.
Table 1: FDA-Approved Indications for this compound
Condition | Application Type | Dosage Range |
---|---|---|
Schizophrenia | Monotherapy | 150 mg to 750 mg daily |
Acute Manic Episodes (Bipolar I) | Monotherapy/Adjunct | 400 mg to 800 mg daily |
Major Depressive Disorder | Adjunctive Treatment | 300 mg to 600 mg daily |
Efficacy in Clinical Trials
Numerous clinical trials have assessed the efficacy of this compound. For instance, a double-blind, placebo-controlled trial demonstrated that quetiapine significantly reduced depressive symptoms in patients with alcohol use disorder, although it did not affect drinking outcomes .
Case Study: Alcohol Use Disorder
In a study involving 224 participants, quetiapine was administered at a dose of 400 mg daily over three months. The results indicated significant reductions in depressive symptoms and improved sleep quality, with common side effects including dizziness and dry mouth .
Table 2: Receptor Affinity Profile of Quetiapine
Receptor Type | Affinity Level |
---|---|
5HT2A | High |
D1 | Moderate |
D2 | Moderate |
Histamine H1 | High |
Alpha-1 Adrenergic | High |
Off-Label Uses
Quetiapine has been explored for several off-label uses:
- Post-Traumatic Stress Disorder (PTSD) : Some studies suggest benefits in symptom management.
- Generalized Anxiety Disorder : Evidence indicates potential efficacy.
- Sleep Disorders : Low doses are sometimes prescribed for insomnia .
Safety Profile and Side Effects
Quetiapine is generally well tolerated; however, it is associated with several side effects:
- Common side effects include sedation, dry mouth, and weight gain.
- Serious adverse events can include metabolic syndrome and cardiovascular issues.
Table 3: Common Side Effects of Quetiapine
Side Effect | Incidence (%) |
---|---|
Sedation | 15 |
Dry Mouth | 32 |
Weight Gain | Variable |
Increased Appetite | 11 |
Mecanismo De Acción
El mecanismo de acción de la quetiapina-d8 (fumarato) es similar al de la quetiapina. Principalmente implica el antagonismo de los receptores de dopamina tipo 2 (D2) y serotonina 2A (5HT2A). Esta acción antagonista ayuda a aliviar los síntomas de la esquizofrenia y el trastorno bipolar. Además, la quetiapina-d8 puede interactuar con los receptores de histamina, los receptores adrenérgicos y los receptores muscarínicos, contribuyendo a sus efectos sedantes y anticolinérgicos .
Comparación Con Compuestos Similares
Compuestos similares
Clozapina: Otro antipsicótico atípico con un perfil de receptores similar pero un perfil de efectos secundarios diferente.
Olanzapina: Similar a la quetiapina en su antagonismo de los receptores, pero tiene un mayor riesgo de aumento de peso y efectos secundarios metabólicos.
Singularidad de la quetiapina-d8 (fumarato)
La quetiapina-d8 (fumarato) es única debido a su naturaleza deuterada, que proporciona una mayor estabilidad y permite una cuantificación precisa en estudios analíticos. Esto la convierte en una herramienta invaluable en la investigación y el control de calidad, diferenciándola de otros antipsicóticos no deuterados .
Actividad Biológica
Quetiapine D4 fumarate is a deuterium-labeled derivative of quetiapine fumarate, an atypical antipsychotic primarily used in the treatment of schizophrenia and bipolar disorder. The incorporation of deuterium atoms enhances the compound's utility in pharmacokinetic studies, allowing researchers to trace its absorption, distribution, metabolism, and excretion more effectively than with non-labeled compounds. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
1. Pharmacological Properties
This compound retains the pharmacological characteristics of quetiapine, functioning primarily as:
- Dopamine D2 Receptor Antagonist : This action mitigates symptoms of psychosis and mood disorders by blocking dopamine receptors in the brain.
- Serotonin 5-HT2A Receptor Agonist : Its interaction with serotonin receptors contributes to its efficacy in treating depressive symptoms and anxiety.
The molecular formula for this compound is , with a molecular weight of approximately 503.61 g/mol. The presence of deuterium atoms allows for enhanced metabolic stability and clearer tracking in biological systems.
The mechanisms through which this compound exerts its effects are multifaceted:
- Receptor Affinity : Quetiapine has a high affinity for various neurotransmitter receptors, including:
- Dopamine Receptors (D1 and D2) : Primarily acts as an antagonist.
- Serotonin Receptors (5-HT1A, 5-HT2A) : Exhibits both agonistic and antagonistic properties.
- Adrenergic and Histaminergic Receptors : Contributes to its side effect profile.
This unique receptor interaction profile is essential for its therapeutic efficacy while minimizing extrapyramidal symptoms commonly associated with other antipsychotics .
3. Pharmacokinetic Studies
This compound is particularly valuable in pharmacokinetic studies due to its isotopic labeling. Research has shown that:
- Absorption and Distribution : The deuterium labeling allows for precise measurements of how the drug is absorbed and distributed within tissues.
- Metabolism Pathways : Studies indicate that Quetiapine undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes (CYP3A4).
- Excretion : The compound is predominantly eliminated via urine, with deuterium aiding in tracking metabolic pathways.
Table 1: Comparison of Quetiapine and this compound
Compound | Molecular Formula | Key Characteristics |
---|---|---|
Quetiapine | C21H25N3O4S | Atypical antipsychotic; acts on multiple receptors |
This compound | C21H24D4N2O4S | Deuterium-labeled; enhanced tracking in studies |
4. Clinical Case Studies
Several studies have investigated the clinical efficacy of quetiapine, which can be extrapolated to understand the potential implications of its deuterated form:
- A study using positron emission tomography (PET) demonstrated that quetiapine effectively occupies dopamine receptors at clinically relevant doses, achieving a transiently high occupancy that correlates with therapeutic effects while minimizing side effects .
- In another clinical trial focusing on bipolar disorder, quetiapine was shown to improve cognitive function and reduce negative symptoms significantly .
5. Neuroprotective Effects
Research indicates that quetiapine may possess neuroprotective properties beyond its antipsychotic effects:
- Antioxidant Activity : Quetiapine has been shown to protect against oxidative stress by preserving antioxidant enzyme activity .
- Neurogenesis : It may enhance neurogenesis in regions such as the hippocampus, which is critical for cognitive function .
6. Conclusion
This compound serves as a crucial tool for understanding the pharmacokinetics and biological activity of quetiapine itself. Its unique isotopic labeling allows researchers to gain deeper insights into drug behavior within biological systems. The compound's ability to interact with various neurotransmitter receptors while minimizing adverse effects positions it as a valuable candidate for ongoing research into psychiatric disorders.
Propiedades
IUPAC Name |
2-[2-(4-benzo[b][1,4]benzothiazepin-6-yl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S.C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/i9D2,10D2,11D2,12D2; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHJBWUIWQOFLF-SMODUGIXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3SC4=CC=CC=C42)([2H])[2H])[2H].C(=C/C(=O)O)\C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.